N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{[6-(3-nitrophenyl)pyridazin-3-yl]sulfanyl}acetamide N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{[6-(3-nitrophenyl)pyridazin-3-yl]sulfanyl}acetamide
Brand Name: Vulcanchem
CAS No.: 872689-08-2
VCID: VC8303844
InChI: InChI=1S/C20H16N4O5S/c25-19(21-10-13-4-6-17-18(8-13)29-12-28-17)11-30-20-7-5-16(22-23-20)14-2-1-3-15(9-14)24(26)27/h1-9H,10-12H2,(H,21,25)
SMILES: C1OC2=C(O1)C=C(C=C2)CNC(=O)CSC3=NN=C(C=C3)C4=CC(=CC=C4)[N+](=O)[O-]
Molecular Formula: C20H16N4O5S
Molecular Weight: 424.4 g/mol

N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{[6-(3-nitrophenyl)pyridazin-3-yl]sulfanyl}acetamide

CAS No.: 872689-08-2

Cat. No.: VC8303844

Molecular Formula: C20H16N4O5S

Molecular Weight: 424.4 g/mol

* For research use only. Not for human or veterinary use.

N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{[6-(3-nitrophenyl)pyridazin-3-yl]sulfanyl}acetamide - 872689-08-2

Specification

CAS No. 872689-08-2
Molecular Formula C20H16N4O5S
Molecular Weight 424.4 g/mol
IUPAC Name N-(1,3-benzodioxol-5-ylmethyl)-2-[6-(3-nitrophenyl)pyridazin-3-yl]sulfanylacetamide
Standard InChI InChI=1S/C20H16N4O5S/c25-19(21-10-13-4-6-17-18(8-13)29-12-28-17)11-30-20-7-5-16(22-23-20)14-2-1-3-15(9-14)24(26)27/h1-9H,10-12H2,(H,21,25)
Standard InChI Key RZXZFOIVHGBRGC-UHFFFAOYSA-N
SMILES C1OC2=C(O1)C=C(C=C2)CNC(=O)CSC3=NN=C(C=C3)C4=CC(=CC=C4)[N+](=O)[O-]
Canonical SMILES C1OC2=C(O1)C=C(C=C2)CNC(=O)CSC3=NN=C(C=C3)C4=CC(=CC=C4)[N+](=O)[O-]

Introduction

Synthesis and Chemical Transformations

The synthesis of similar compounds typically involves multi-step organic reactions, requiring careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity. Common reagents include acids for protonation, bases for deprotonation, and various solvents to facilitate the reactions.

Biological Activities and Applications

While specific biological activities for N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{[6-(3-nitrophenyl)pyridazin-3-yl]sulfanyl}acetamide are not detailed, compounds with similar structures are studied for their interactions with biological targets such as enzymes or receptors. Detailed studies are necessary to elucidate the full pharmacological profile and identify specific molecular interactions.

Research Findings and Future Directions

Given the limited information available on this exact compound, research efforts should focus on characterizing its chemical properties, such as melting point determination and spectral analysis (NMR and IR), and exploring its potential biological activities through in vitro and in vivo studies. The development of new compounds with benzodioxole and nitrophenyl moieties continues to be an area of interest in medicinal chemistry.

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